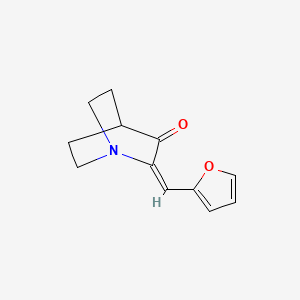

2-(2-Furylmethylene)quinuclidin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Furylmethylene)quinuclidin-3-one” is a chemical compound with the molecular formula C12H13NO2. It contains a total of 30 bonds, including 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 1 ketone .

Molecular Structure Analysis

The molecular structure of “2-(2-Furylmethylene)quinuclidin-3-one” includes a furylmethylene group attached to a quinuclidinone. The molecule has a total of 30 bonds, including 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 1 ketone .Aplicaciones Científicas De Investigación

Superbases and Chemical Reactivity

The study by Bachrach and Wilbanks (2010) investigated the use of quinuclidine scaffolds for creating superbases. They found that substituents enhancing the basicity of pyridines and quinuclidines could stabilize the conjugate acid through hydrogen bonding, suggesting potential applications in synthetic organic chemistry for facilitating reactions requiring strong bases (Bachrach & Wilbanks, 2010).

Electrocatalysis and Oxidation Reactions

Kawamata et al. (2017) presented an electrochemical method for the oxidation of unactivated C–H bonds using quinuclidine. This approach, leveraging simple redox mediators, showcases the potential of quinuclidine derivatives in selective functionalization processes, indicating its utility in organic synthesis and material science (Kawamata et al., 2017).

Interaction with Transition Metal Complexes

Research by Musgrave and Lin (1973) explored the decomposition of transition metal tetrafluoroborates by strong base ligands, including quinuclidine. Their findings contribute to understanding the coordination chemistry of quinuclidine and its potential applications in the synthesis of transition metal complexes (Musgrave & Lin, 1973).

Molecular Magnetism and Refrigeration

Fang et al. (2018) synthesized tetra-nuclear lanthanide complexes based on quinuclidine derivatives, demonstrating their applications in cryogenic magnetic refrigeration and as single-molecule magnets. This research highlights the utility of quinuclidine-based compounds in developing new materials for magnetic storage and refrigeration applications (Fang et al., 2018).

Hydrogen Bonding and Molecular Association

Dega-Szafran et al. (2010) investigated the hydrogen bonding and molecular association in 2-(quinuclidinium)-butyric acid bromide hydrate. Their study provides insights into the structural and chemical properties of quinuclidine derivatives, which could inform the design of new chemical entities with specific interaction capabilities (Dega-Szafran et al., 2010).

Propiedades

IUPAC Name |

(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLJEHXLQINNQQ-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(=O)/C2=C\C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furylmethylene)quinuclidin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2719672.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)

![2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2719682.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2719689.png)

![5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2719690.png)

![1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol](/img/structure/B2719693.png)